1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid
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Overview
Description
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid is an organic compound that features an imidazole ring with a carboxylic acid group and a trimethylsilyl-protected ethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid typically involves the reaction of 2-(Trimethylsilyl)ethoxymethyl chloride with 1H-imidazole. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the exclusion of moisture, which can interfere with the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates or esters, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The trimethylsilyl group provides stability and enhances the compound’s solubility, facilitating its transport and interaction within biological systems .
Comparison with Similar Compounds
Similar Compounds
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid.
2-(Trimethylsilyl)ethoxymethyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid is unique due to its combination of an imidazole ring, a carboxylic acid group, and a trimethylsilyl-protected ethoxy methyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H18N2O3Si |
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Molecular Weight |
242.35 g/mol |
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H18N2O3Si/c1-16(2,3)5-4-15-8-12-6-9(10(13)14)11-7-12/h6-7H,4-5,8H2,1-3H3,(H,13,14) |
InChI Key |
NXBBBXVICDFHAD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1)C(=O)O |
Origin of Product |
United States |
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